4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
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Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 4-chloro-3-nitroacetophenone, the pyrazole ring can be formed through a cyclization reaction with hydrazine derivatives.
Substitution reactions:
Formation of the benzothiophene moiety: This can be synthesized from a thiophene precursor through a series of reactions including Friedel-Crafts acylation and subsequent cyclization.
Coupling reactions: The final step involves coupling the pyrazole and benzothiophene moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Reduction of the nitro group: 4-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide.
Substitution of the chloro group: 4-(4-substituted-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the cyano group may interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide: Lacks the methyl group, potentially altering its steric and electronic properties.
Uniqueness
The unique combination of functional groups in 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20ClN5O3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C18H20ClN5O3S/c1-10-5-6-12-13(9-20)18(28-14(12)8-10)21-15(25)4-3-7-23-11(2)16(19)17(22-23)24(26)27/h10H,3-8H2,1-2H3,(H,21,25) |
InChI Key |
MDQYZZXBIIQORP-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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